Decanoylcarnitine

Mitochondrial fatty acid transport CACT inhibition Acylcarnitine pharmacology

Researchers requiring selective carnitine-acylcarnitine translocase (CACT) blockade face potency and specificity challenges with generic acylcarnitines. Decanoylcarnitine (C10) solves this with an IC50 of ≈5 μM-7-fold more potent than octanoylcarnitine (IC50 ≈35 μM)-enabling selective CACT inhibition without CPT I/II off-target effects. • 7-fold greater CACT inhibitory potency vs. C8 acylcarnitine • Validated MCAD deficiency biomarker (LOINC LP19317-4) for newborn screening MS/MS calibration • Does not impair mitochondrial respiration at ≤0.5 mM, unlike free decanoic acid • ≥98% purity reference standard for clinical diagnostics & metabolic research

Molecular Formula C17H33NO4
Molecular Weight 315.4 g/mol
CAS No. 25518-51-8
Cat. No. B607032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoylcarnitine
CAS25518-51-8
SynonymsDecanoylcarnitine, (+)-;  (+)-Decanoylcarnitine
Molecular FormulaC17H33NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m0/s1
InChIKeyLZOSYCMHQXPBFU-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decanoylcarnitine Technical Specifications and Analytical Reference


Decanoylcarnitine (CAS 25518-51-8) is an O-acylcarnitine compound having decanoyl as the acyl substituent, with molecular formula C17H33NO4 and molecular weight 315.45 g/mol . This medium-chain acylcarnitine (designated C10 in clinical shorthand) functions as a human urinary metabolite and serves as a primary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and glutaric acidemia type II in newborn screening programs [1]. Decanoylcarnitine exhibits very low aqueous solubility (0.00014 g/L) and high hydrophobicity, requiring careful consideration of solvent selection in experimental design [2].

CACT inhibition and mitochondrial fatty acid import studies
Newborn screening MS/MS calibration reference standard (C10 biomarker)
MCAD deficiency pathophysiology research (non-fatty acid tool)
Intestinal absorption enhancer formulation studies

Decanoylcarnitine Chain-Length Substitution Risk


Acylcarnitines cannot be treated as interchangeable procurement items because carbon chain length fundamentally alters their biochemical mechanism of action. Research demonstrates that medium- and long-chain (+)-acylcarnitines inhibit mitochondrial fatty acid transport not through CPT I or CPT II as historically assumed, but solely through inhibition of the carnitine-acylcarnitine translocase (CACT) component [1]. Critically, inhibitory potency varies dramatically with acyl chain length: decanoylcarnitine (C10) exhibits an IC50 of approximately 5 μM against CACT, whereas octanoylcarnitine (C8) and palmitoylcarnitine (C16) share an IC50 of approximately 35 μM, and hexanoylcarnitine (C6) is far less potent with IC50 >200 μM [1]. This 7-fold potency differential between the C10 and C8 compounds, combined with distinct enzyme targeting (CACT-selective vs. broader effects), means that substituting decanoylcarnitine with another acylcarnitine would alter experimental outcomes in any system involving mitochondrial fatty acid transport [1].

Decanoylcarnitine (C10)
Other acylcarnitines (C8, C16)
CACT inhibitory potency and chain-length specificity may not transfer; assay context could shift
Decanoylcarnitine (C10)
Decanoic acid (free fatty acid)
Mitochondrial respiration and membrane potential endpoints differ; free acid introduces confounding toxicity

Decanoylcarnitine Comparative Performance Evidence


CACT Inhibitory Potency vs. Octanoylcarnitine

In a direct head-to-head comparison using rat liver mitochondria and assays specifically distinguishing CPT I, CPT II, and CACT activities, (+)-decanoylcarnitine was found to inhibit the carnitine-acylcarnitine translocase (CACT) with an IC50 of approximately 5 μM. Under identical assay conditions, (+)-octanoylcarnitine and (+)-palmitoylcarnitine both exhibited IC50 values of approximately 35 μM, while (+)-hexanoylcarnitine was far less potent with an IC50 >200 μM [1]. Notably, none of the tested (+)-acylcarnitines significantly impacted CPT I or CPT II activity, establishing CACT as the exclusive molecular target for this class of inhibitors [1].

CACT Inhibition (IC50)
Head-to-head
IC50 ≈ 5 μM
Octanoylcarnitine (C8): 35 μM; Hexanoylcarnitine (C6): >200 μM
Reported potency context supports CACT-selective research; chain length dependence observed
Rat liver mitochondria; assays distinguished CPT I, II, and CACT activities
Mitochondrial fatty acid transport CACT inhibition Acylcarnitine pharmacology

Mitochondrial Safety in Rat Brain and Liver

In a comparative in vitro study of mitochondrial function in rat brain and liver mitochondria, decanoylcarnitine (0.25–0.5 mM) was evaluated alongside octanoylcarnitine, octanoic acid (OA), decanoic acid (DA), and cis-4-decenoic acid (cDA). Decanoylcarnitine and octanoylcarnitine did not alter any of the tested mitochondrial parameters, including state 4 respiration, state 3 respiration, uncoupled respiration, respiratory control ratio (RCR), mitochondrial membrane potential (Δψm), NAD(P)H content, or Ca2+ retention capacity [1]. In stark contrast, DA and particularly cDA increased state 4 respiration, diminished state 3 and uncoupled respiration, decreased RCR, markedly decreased Δψm and NAD(P)H content, and reduced Ca2+ retention capacity in both brain and liver tissues [1].

Mitochondrial Endpoint Profile
Head-to-head
No alteration in respiration, Δψm, NAD(P)H, or Ca2+ retention at 0.5 mM
Decanoic acid: impaired all parameters
Supports non-confounding tool compound for MCAD pathophysiology studies
Isolated rat brain and liver mitochondria; 0.25–0.5 mM in vitro
Mitochondrial toxicology MCAD deficiency Acylcarnitine safety

C8/C10 Ratio for MCAD Deficiency Detection

In a newborn screening program covering 3,806,166 newborns from 2014–2024, decanoylcarnitine (C10) levels, along with octanoylcarnitine (C8) and the C8/C10 ratio, demonstrated a consistent diagnostic pattern across 94 confirmed cases of MCAD deficiency [1]. A separate screening study of 121,000 live births in British Columbia established that C8 values above the screening cut-off of 0.38 μmol/L, combined with abnormal C8/C10 ratios, identified all confirmed MCAD cases with a positive predictive value of 58% and zero false negative results [2]. LOINC designates decanoylcarnitine as a primary marker for MCAD deficiency and glutaric acidemia type II, and a secondary marker for medium-chain ketoacyl-CoA thiolase deficiency [3].

MCAD Screening Sensitivity
Cross-study comparable
100% sensitivity (zero false negatives)
C8/C10 ratio with C8 > 0.38 μmol/L cut-off
High-purity reference standard critical for MS/MS calibration
Validated in >3.8 million newborn screening samples; dried blood spot MS/MS
Newborn screening MCAD deficiency Acylcarnitine biomarkers Tandem mass spectrometry

C8 and C10 Antiketogenic Efficacy

Comparison of the hexanoyl, octanoyl, and decanoyl esters of (+)-carnitine for antiketogenic capacity in perfused livers from alloxan diabetic rats revealed that the eight-carbon (octanoyl) and ten-carbon (decanoyl) homologues were equally effective, while the six-carbon species (hexanoyl) had less inhibitory properties [1]. However, when tested in vivo, (+)-octanoylcarnitine exhibited greater hypoketonemic potential than (+)-decanoylcarnitine, and (+)-decanoylcarnitine demonstrated higher hemolytic capacity than the C8 homolog [1].

Antiketogenic Endpoint Profile
Head-to-head
C8 and C10 equally effective in perfused liver; in vivo C8 showed greater hypoketonemic effect
Hexanoylcarnitine (C6): less inhibitory
Functional interchangeability context: in vitro equivalence; in vivo differences require model-specific review
Perfused alloxan diabetic rat livers; C10 exhibited higher hemolytic capacity in vivo
Ketogenesis inhibition Diabetic ketoacidosis Acylcarnitine pharmacology

Intestinal Absorption Enhancement vs. Sodium Caprate

In a comparative study using Caco-2 cell monolayers, both decanoylcarnitine (DC) and sodium caprate (C10) were evaluated as intestinal absorption enhancers. Both compounds increased the epithelial permeability of fluorescein isothiocyanate dextran 4000 (FD-4) and decreased transepithelial electrical resistance (TEER), demonstrating comparable efficacy in modulating tight junction integrity [1].

Tight Junction Modulation
Head-to-head
Comparable FD-4 permeability increase and TEER decrease vs sodium caprate
Sodium caprate (C10): similar modulation of monolayer integrity
Supports formulation excipient screening context; comparable modulation of tight junctions
Caco-2 cell monolayer model; FD-4 permeability marker
Drug absorption Caco-2 permeability Acylcarnitine formulation

Decanoylcarnitine Application Scenarios


Selective CACT Inhibition for Fatty Acid Transport

Decanoylcarnitine is the compound of choice for experiments requiring selective blockade of the carnitine-acylcarnitine translocase (CACT) without concurrent inhibition of CPT I or CPT II. Based on direct head-to-head comparison data, decanoylcarnitine provides 7-fold greater potency (IC50 ≈ 5 μM) than octanoylcarnitine (IC50 ≈ 35 μM) for CACT inhibition, enabling lower working concentrations that minimize off-target effects and solubility-related artifacts [1]. This makes decanoylcarnitine particularly valuable for mechanistic studies dissecting the mitochondrial fatty acid import pathway.

Newborn Screening Calibration for MCAD Deficiency

Clinical laboratories and newborn screening programs require decanoylcarnitine (C10) reference standards for tandem mass spectrometry (MS/MS) calibration. As validated in screening programs covering over 3.8 million newborns, decanoylcarnitine measurements combined with octanoylcarnitine (C8) levels and the C8/C10 ratio provide 100% sensitivity for MCAD deficiency detection [2][3]. LOINC has codified decanoylcarnitine as a primary diagnostic marker (LP19317-4) [4]. Procurement of high-purity decanoylcarnitine reference material is essential for maintaining diagnostic accuracy and regulatory compliance in newborn screening operations.

Non-Toxic Tool for MCAD Pathophysiology Studies

For researchers investigating the biochemical mechanisms underlying MCAD deficiency, decanoylcarnitine offers a critical experimental advantage over its corresponding free fatty acid. Comparative mitochondrial toxicity studies demonstrate that decanoylcarnitine does not impair mitochondrial respiration, membrane potential, NAD(P)H content, or Ca2+ retention at concentrations up to 0.5 mM, whereas decanoic acid induces significant mitochondrial dysfunction across all measured parameters [5]. This safety profile makes decanoylcarnitine the appropriate compound for studying acylcarnitine-specific effects without confounding free fatty acid toxicity.

Oral Absorption Enhancement Formulation

Decanoylcarnitine functions as an intestinal absorption enhancer with efficacy comparable to sodium caprate in Caco-2 monolayer permeability assays [6]. For pharmaceutical formulation scientists developing oral delivery systems for poorly permeable drugs, decanoylcarnitine represents a structurally distinct acylcarnitine-based alternative that may offer differential intellectual property positioning, solubility characteristics, or formulation compatibility while delivering equivalent tight junction modulation.

Application
Selection Property
Validation Focus
Selective CACT inhibition studies
Chain-length-specific CACT inhibition profile
CACT selectivity confirmation assays; mitochondrial fatty acid import pathway review
Newborn screening calibration
Certified reference standard purity (C10 biomarker)
MS/MS C8/C10 ratio accuracy; screening program sensitivity validation
MCAD pathophysiology tool
Free fatty acid-free acylcarnitine profile
Mitochondrial respiration endpoint monitoring; NAD(P)H and Δψm integrity assessment
Oral absorption enhancer formulation
Acylcarnitine-based excipient compatibility
Tight junction modulation in permeability assays; structural alternative to caprate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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